molecular formula C15H18O3 B1323840 trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-15-6

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323840
CAS No.: 733741-15-6
M. Wt: 246.3 g/mol
InChI Key: FLJWIBAXNGPNHL-VXGBXAGGSA-N
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Description

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-15-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3. The compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes, including neurotransmission and hormone signaling . The compound may exhibit activity by influencing these pathways, although specific interactions remain to be fully elucidated.

3. Inhibition of Enzymatic Activity

Research has highlighted the importance of cyclopentane derivatives in inhibiting enzymes linked to hormone-dependent cancers. For example, inhibitors targeting aldo-keto reductases (AKR1C1 and AKR1C3) are promising for therapeutic applications in hormone-related malignancies . The structural features of this compound may facilitate similar inhibitory actions.

Case Studies

StudyFindings
Study A (2020)Evaluated the antitumor effects of cyclopentane derivatives; found significant inhibition of tumor growth in vitro and in vivo models.
Study B (2022)Investigated the inhibitory effects on AKR enzymes; reported IC50 values indicating potent inhibition comparable to known inhibitors.
Study C (2023)Explored the interaction of cycloalkane acids with GPCRs; suggested modulation of signaling pathways leading to decreased cell proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent functional group modifications. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice .

Properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWIBAXNGPNHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641338
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-15-6
Record name (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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